2-Mercapto-1-(pyrrolidin-1-yl)ethanone

Carbonic anhydrase inhibition Enzymatic assay Medicinal chemistry

2-Mercapto-1-(pyrrolidin-1-yl)ethanone (CAS 10220-55-0) is a sulfur-containing organic compound, specifically a pyrrolidine ethanone derivative, characterized by a mercapto (-SH) group attached to an ethanone framework linked to a pyrrolidine ring. Its molecular formula is C6H11NOS, with a molecular weight of approximately 145.23 g/mol.

Molecular Formula C6H11NOS
Molecular Weight 145.23 g/mol
Cat. No. B12977995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercapto-1-(pyrrolidin-1-yl)ethanone
Molecular FormulaC6H11NOS
Molecular Weight145.23 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)CS
InChIInChI=1S/C6H11NOS/c8-6(5-9)7-3-1-2-4-7/h9H,1-5H2
InChIKeyPYBUVEZVTGJJIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercapto-1-(pyrrolidin-1-yl)ethanone (CAS 10220-55-0): Baseline for Sourcing and Chemical Selection


2-Mercapto-1-(pyrrolidin-1-yl)ethanone (CAS 10220-55-0) is a sulfur-containing organic compound, specifically a pyrrolidine ethanone derivative, characterized by a mercapto (-SH) group attached to an ethanone framework linked to a pyrrolidine ring . Its molecular formula is C6H11NOS, with a molecular weight of approximately 145.23 g/mol . This compound serves primarily as a versatile synthetic intermediate and building block in medicinal chemistry and organic synthesis , with reported applications in the construction of pyrrole and pyridine derivatives that are prevalent in pharmaceuticals .

Synthetic Precursor Enables pyrrole and pyridine heterocycle construction
Enzyme Inhibitor Starting Point Baseline hCA I inhibitory scaffold for SAR studies
Physicochemical Profile Reported lipophilicity supporting permeability evaluation

Why Generic Substitution Fails: The Critical Role of the Mercapto-Pyrrolidine Scaffold in 2-Mercapto-1-(pyrrolidin-1-yl)ethanone


In-class compounds such as (2-pyrrolidine)ethanones and (2-piperidine)ethanones cannot be simply interchanged. The specific mercapto group in 2-Mercapto-1-(pyrrolidin-1-yl)ethanone introduces unique chemical reactivity, enabling thiol-disulfide exchange and metal chelation that are absent in non-thiol analogs . Furthermore, the pyrrolidine ring size directly impacts conformational flexibility and target binding; for instance, studies on platelet aggregation inhibitors demonstrate that (2-piperidinyl) and (2-pyrrolidinyl) ethanones exhibit distinct structure-activity relationships (SAR), with piperidine analogs showing different potency and toxicity profiles compared to their pyrrolidine counterparts [1]. Therefore, substituting a mercapto-pyrrolidine ethanone with a non-thiol or a piperidine analog will result in a functionally different compound, making procurement based solely on core scaffold similarity a scientific risk.

Thiol Reactivity Loss
Target: Contains -SH group
Substitute: Non-thiol analog
Substitution eliminates thiol-disulfide exchange and metal chelation, altering reactivity.
Ring Size Mismatch
Target: Pyrrolidine ring
Substitute: Piperidine analog
Piperidine analogs exhibit distinct SAR and may shift target binding and biological response.

2-Mercapto-1-(pyrrolidin-1-yl)ethanone: Quantitative Evidence for Differentiated Performance


Moderate Inhibition of Human Carbonic Anhydrase I as a Baseline for Scaffold Optimization

2-Mercapto-1-(pyrrolidin-1-yl)ethanone demonstrates a baseline inhibitory activity against human carbonic anhydrase I (hCA I) with a Ki of 3.70 µM (3.70E+3 nM) [1]. While this affinity is moderate, it establishes a quantifiable starting point for structure-activity relationship (SAR) studies. This activity is attributed to the mercapto group's ability to interact with the enzyme's active site zinc ion, a mechanism common to many thiol-based CA inhibitors [2]. In contrast, a structurally related analog, 1-(2-(6-mercapto-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone, which incorporates a pyridine moiety, may exhibit altered potency due to enhanced π-stacking interactions . This comparison highlights that even subtle modifications to the mercapto-pyrrolidine ethanone core can significantly alter enzyme inhibition profiles.

hCA I Inhibition
Baseline data
Ki = 3.70 µM
Baseline affinity for SAR; zinc-binding mode
Moderate activity; validate in assay
Carbonic anhydrase inhibition Enzymatic assay Medicinal chemistry

Precursor Utility for Heterocyclic Synthesis: Enabling Construction of Pyrrole and Pyridine Derivatives

The compound's primary industrial and research differentiation lies in its established use as a synthetic precursor. Its thiol group enables versatile reactivity for the construction of heterocyclic systems, specifically pyrrole and pyridine derivatives, which are core scaffolds in numerous pharmaceuticals . This synthetic route is a defined, reproducible path, unlike other mercapto-pyrrolidine ethanones that may lack the precise electronic and steric properties required for these specific cyclization reactions. For example, while 2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone contains a pyrrolidine ring, its methoxyphenoxy and methylthio groups direct reactivity towards different transformations, making it a poor substitute for the mercapto-based cyclizations achievable with the target compound .

Synthetic Utility
Data to verify
Pyrrole / Pyridine Synth.
Supports heterocyclic construction route
Source-specific review; reproduce conditions
Heterocyclic synthesis Medicinal chemistry Organic building blocks

Physicochemical Profile: Defined XLogP3-AA of 0.5 Provides a Calculated Lipophilicity Advantage Over Non-Thiol Analogs

The calculated partition coefficient (XLogP3-AA) for 2-Mercapto-1-(pyrrolidin-1-yl)ethanone is 0.5 [1]. This value places the compound within an optimal range for drug-likeness (typically XLogP 0-3), suggesting favorable permeability and solubility characteristics. In comparison, the structurally related but oxygen-containing analog, 1-acetylpyrrolidine (CAS 4030-18-6), has a calculated XLogP of -0.1 [2]. The target compound's higher lipophilicity, conferred by the sulfur atom, can significantly impact membrane permeability and tissue distribution, making it a more suitable starting point for CNS-penetrant or intracellular target projects. This is a key differentiator for scientists selecting building blocks for library synthesis or lead optimization.

Lipophilicity
Cross-study comparable
XLogP 0.5
vs
-0.1 (1-acetylpyrrolidine)
Higher lipophilicity may support membrane permeability
Calculated value; experimental validation needed
Physicochemical properties Drug-likeness ADME prediction

Optimal Application Scenarios for Procuring 2-Mercapto-1-(pyrrolidin-1-yl)ethanone Based on Differentiated Evidence


Medicinal Chemistry: Starting Point for Carbonic Anhydrase Inhibitor Lead Optimization

Based on the established baseline inhibitory activity against human carbonic anhydrase I (Ki = 3.70 µM) [1], this compound is a justifiable procurement choice for medicinal chemists initiating a carbonic anhydrase inhibitor program. The mercapto group provides a known zinc-binding interaction, offering a clear path for structure-based drug design to improve potency and selectivity. Its moderate lipophilicity (XLogP = 0.5) [2] is a favorable starting point for optimizing ADME properties. Using this characterized compound allows for a data-driven SAR campaign, rather than starting with a completely uncharacterized scaffold.

Organic Synthesis: A Defined Precursor for Constructing Bioactive Heterocycles

For synthetic organic chemists, the primary value is the compound's established role as a precursor to pyrrole and pyridine derivatives . This is a specific, literature-supported application. Procuring this exact compound is essential for replicating or building upon published synthetic methodologies, where the unique reactivity of the mercapto-pyrrolidine ethanone core is required for successful cyclization.

Physicochemical Profiling and Library Design: A Calculated Lipophilicity Advantage

In the context of designing diverse screening libraries or optimizing lead compounds, the compound's calculated XLogP of 0.5 [2] offers a quantifiable advantage over more polar analogs like 1-acetylpyrrolidine (XLogP = -0.1) [3]. This difference of 0.6 units can be a critical factor when aiming to improve a molecule's membrane permeability or blood-brain barrier penetration. The compound is thus a strategic selection for projects requiring a specific lipophilicity profile within the pyrrolidine ethanone chemical space.

Application
Selection Property
Validation Focus
Carbonic Anhydrase Inhibitor Lead Optimization
Baseline hCA I inhibitory scaffold with zinc-binding mode
Enzymatic inhibition assay and SAR validation
Heterocyclic Precursor Synthesis
Thiol-directed pyrrole and pyridine construction
Synthetic reproducibility and product confirmation
Permeability-Focused Library Design
Reported higher lipophilicity vs oxo analog
Experimental LogP and permeability assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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